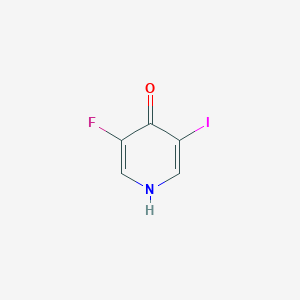

3-Fluoro-5-iodopyridin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3FINO |

|---|---|

Molecular Weight |

238.99 g/mol |

IUPAC Name |

3-fluoro-5-iodo-1H-pyridin-4-one |

InChI |

InChI=1S/C5H3FINO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |

InChI Key |

QLEUKAFKVHZIDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=CN1)I)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 5 Iodopyridin 4 Ol and Analogues

Retrosynthetic Analysis of 3-Fluoro-5-iodopyridin-4-ol

A logical retrosynthetic disconnection of this compound points to several strategic approaches. The primary disconnections involve the sequential or simultaneous introduction of the three functional groups—fluoro, iodo, and hydroxyl—onto the pyridine (B92270) core.

One key strategy involves the late-stage introduction of the halogen atoms. This approach would start from a pyridin-4-ol precursor. The hydroxyl group at the 4-position is an activating group, directing electrophilic substitution to the 3- and 5-positions. Therefore, a retrosynthetic pathway could involve the sequential halogenation of pyridin-4-ol.

Alternatively, a convergent strategy can be envisioned where a pre-functionalized acyclic precursor undergoes a cyclization reaction to form the substituted pyridine ring. This would require careful design of a precursor already bearing the necessary functionalities or their synthetic equivalents.

A third approach considers the functionalization of a pre-existing dihalopyridine. For instance, a 3-fluoro-5-iodopyridine (B1320037) could be a key intermediate, which would then undergo hydroxylation at the 4-position. This route hinges on the selective synthesis of the dihalopyridine and an efficient C-H activation/hydroxylation step.

Precursor Synthesis and Advanced Starting Material Design

The synthesis of appropriately substituted precursors is paramount for the successful construction of the target molecule. This section details the critical aspects of precursor design, including pyridine ring functionalization, regioselective halogenation, and orthogonal hydroxylation strategies.

Pyridine Ring Functionalization and Derivatization Approaches

The functionalization of the pyridine ring is a cornerstone of synthesizing complex derivatives. mountainscholar.org A variety of methods have been developed to introduce substituents at specific positions, which is often challenging due to the electron-deficient nature of the pyridine ring. mountainscholar.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for pyridine functionalization. nih.gov For instance, palladium-catalyzed reactions can be used to introduce various groups onto the pyridine scaffold. beilstein-journals.org The use of directing groups can control the regioselectivity of these reactions, enabling functionalization at specific C-H bonds. beilstein-journals.org

Another important strategy is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, and can also facilitate functionalization at the 3- and 5-positions through different reaction pathways. nih.gov

Furthermore, the development of methods for the late-stage functionalization of complex molecules, including pharmaceuticals, highlights the importance of regioselective C-H functionalization. chemrxiv.orgchemrxiv.org

Regioselective Introduction of Halogen Atoms (Fluorine and Iodine)

The introduction of halogen atoms at specific positions on the pyridine ring is a critical step in the synthesis of this compound. The differing reactivities of fluorine and iodine necessitate distinct synthetic strategies.

Fluorination: Direct fluorination of pyridines can be challenging. However, methods for the selective introduction of fluorine have been developed. For example, the use of silver(II) fluoride (B91410) (AgF2) has been shown to selectively fluorinate pyridines at the 2-position. mountainscholar.org For the target molecule, a different regioselectivity is required. An alternative is nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine precursor.

Iodination: Iodination of pyridines is often achieved through electrophilic aromatic substitution. The hydroxyl group in a pyridin-4-ol precursor activates the ring, directing iodination to the 3- and 5-positions. The use of N-iodosuccinimide (NIS) is a common method for the iodination of electron-rich aromatic and heteroaromatic compounds. Studies on the halogenation of activated pyridines, such as hydroxypyridines, have shown that the regioselectivity is dependent on the position of the activating group. researchgate.netthieme-connect.de For 4-hydroxypyridine, halogenation is expected to occur at the 3- and 5-positions.

A strategy for the synthesis of 3-bromo-5-iodopyridin-4-ol (B3148148) involves the bromination of 3-iodopyridine (B74083) using a brominating agent like N-bromosuccinimide (NBS). smolecule.com This suggests that a similar approach could potentially be adapted for the synthesis of this compound, likely starting from a fluorinated pyridine precursor.

Orthogonal Hydroxylation Strategies for Pyridine Ring Systems

The introduction of a hydroxyl group onto the pyridine ring can be accomplished through various methods. "Orthogonal" strategies refer to methods that are compatible with other functional groups present in the molecule, a key consideration for complex targets like this compound.

One approach is the enzymatic hydroxylation of pyridine derivatives. Whole-cell biocatalysis using microorganisms like Burkholderia sp. has been shown to be effective for the regioselective oxyfunctionalization of pyridines, yielding various pyridinols. nih.gov Flavoprotein monooxygenases are a class of enzymes that can catalyze hydroxylation reactions on aromatic substrates, including the pyridine ring. asm.org

Chemical methods for hydroxylation often involve the conversion of a halo- or amino-pyridine to a pyridinol. For instance, a nucleophilic substitution reaction on a halopyridine with a hydroxide (B78521) source can yield the corresponding pyridinol. The synthesis of 2-bromo-5-iodopyridin-3-ol (B1521657) has been reported, which could serve as a precursor for further functionalization. nih.gov

Direct and Convergent Synthetic Routes to Halogenated Pyridinols

Transition Metal-Catalyzed Cyclization and Annulation Protocols for Pyridine Scaffolds

The construction of the pyridine ring itself can be achieved through transition metal-catalyzed cycloaddition reactions. scilit.com These methods offer a powerful way to assemble highly substituted pyridines from simple acyclic precursors. mdpi.com

A prominent example is the [2+2+2] cycloaddition of alkynes and nitriles, which can be catalyzed by various transition metals, including cobalt, rhodium, and nickel. scilit.com This reaction allows for the formation of the pyridine ring in a single step with potentially high regioselectivity, depending on the catalyst and substrates used. Iron-catalyzed radical cycloadditions have also emerged as a novel strategy for synthesizing nitrogen-containing heterocycles. mdpi.com

These cyclization strategies provide a convergent route to halogenated pyridinols by incorporating the required halogen and hydroxyl functionalities (or their precursors) into the alkyne and nitrile building blocks.

Below is a table summarizing key synthetic reactions and their applicability to the synthesis of halogenated pyridinols.

| Reaction Type | Catalyst/Reagent | Substrate Scope | Relevance to this compound Synthesis |

| Pyridine C-H Functionalization | Transition Metals (Pd, Rh, Ir) | Pyridines, Pyridine N-oxides | Introduction of functional groups at specific positions. nih.govbeilstein-journals.org |

| Regioselective Halogenation | NBS, NIS, AgF2 | Activated Pyridines | Introduction of fluorine and iodine at desired positions. mountainscholar.orgresearchgate.netthieme-connect.de |

| Orthogonal Hydroxylation | Biocatalysts (e.g., Burkholderia sp.) | Pyridine derivatives | Selective introduction of the hydroxyl group. nih.gov |

| [2+2+2] Cycloaddition | Transition Metals (Co, Rh, Ni) | Alkynes, Nitriles | Convergent synthesis of the substituted pyridine ring. scilit.com |

Stepwise Halogenation and Functional Group Interconversion on Pyridine Precursors

The synthesis of this compound can be achieved through a multi-step process involving the sequential introduction of halogen atoms and the interconversion of functional groups on a pyridine ring. A common strategy begins with a readily available pyridine derivative, which is then subjected to a series of reactions to introduce the desired substituents at specific positions.

For instance, a synthetic pathway could commence with a substituted pyridin-4-ol. The hydroxyl group at the 4-position activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the 3- and 5-positions. The synthesis of 3-iodopyridin-4-ol, a related compound, utilizes in situ oxidation of sodium iodide to generate reactive iodine species for the iodination of pyridin-4-ol. A similar principle can be applied, where a fluorinated pyridin-4-ol precursor is first synthesized and then subjected to iodination.

Alternatively, functional group interconversion can be employed. For example, a precursor such as 3,5-dibromo-4-aminopyridine can undergo diazotization to yield 3,5-dibromo-4-iodopyridine. google.com Subsequent nucleophilic substitution of one of the bromine atoms with fluoride could potentially lead to the desired product, although this requires careful control of reaction conditions to achieve regioselectivity. The synthesis of 2-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine involved the fluorination of a bromo-iodo-pyridine precursor using tetrabutylammonium (B224687) fluoride. researchgate.net

Analogous Synthetic Strategies Based on Related Polyhalogenated Pyridinols

The synthesis of polyhalogenated pyridinols often leverages similar strategic approaches, which can be adapted for the preparation of this compound.

A highly effective approach involves the use of pre-functionalized pyridine building blocks. Dihalogenated pyridines, such as 3-fluoro-4-iodopyridine (B28142), are commercially available and serve as versatile starting materials. ossila.com These building blocks can undergo various chemical transformations, including metal-catalyzed cross-coupling reactions and lithiation, to introduce additional functional groups. ossila.com For example, 3-fluoro-4-iodopyridine has been used in the synthesis of the antibiotic Eudistomin T through a Suzuki coupling reaction followed by lithiation. ossila.com

The synthesis of polyhalogenated 4,4'-bipyridines has been achieved by coupling 4-lithiodihalopyridines. mdpi.com This highlights the utility of lithiated halogenated pyridines as key intermediates. Furthermore, metal-free, site-selective C-N bond formation on polyhalogenated pyridines demonstrates the ability to selectively functionalize one halogen position over another, which is crucial when working with multiple different halogens. rsc.org

The table below provides examples of relevant fluorinated and iodinated pyridine building blocks.

| Compound Name | CAS Number | Key Applications |

| 3-Fluoro-4-iodopyridine | 22282-75-3 | Synthesis of APIs, β-carbolines, and as a substrate in Suzuki couplings and lithiation reactions. ossila.com |

| 3-Iodopyridin-4-ol | 89282-03-1 | Precursor in palladium-catalyzed cross-coupling reactions and Finkelstein aromatic substitution. |

| 5-Bromopyridin-2-yl trifluoromethanesulfonate | Not specified | Used in the synthesis of other functionalized pyridines through cross-coupling reactions. rsc.org |

| 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate | 1261365-87-5 | A polyhalogenated pyridine building block for further synthetic elaboration. |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridines. nih.govharvard.edubaranlab.org This method relies on a directing group (DMG) on the pyridine ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. baranlab.org Halogens themselves can act as directing groups. rsc.org

For the synthesis of a 3,5-disubstituted pyridin-4-ol, a suitable precursor with a directing group at the 4-position (e.g., a protected hydroxyl group) could be employed. Stepwise metalation and reaction with electrophiles (a fluorine source and an iodine source) at the 3- and 5-positions would lead to the desired product. The choice of base and reaction conditions is critical to control the regioselectivity of the metalation. nih.govharvard.edu For instance, the use of TMPMgCl•LiCl has been shown to effect efficient directed metalation of electron-poor heteroarenes. harvard.edu

The following table summarizes key aspects of Directed ortho-Metalation.

| Feature | Description |

| Directing Groups (DMGs) | Lewis basic moieties that coordinate with the organolithium base, directing deprotonation to the ortho position. Examples include amides, carbamates, and ethers. harvard.edubaranlab.org |

| Bases | Commonly used bases include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and lithium diisopropylamide (LDA). nih.govharvard.edu |

| Electrophiles | A wide range of electrophiles can be used to trap the lithiated intermediate, including sources of halogens like I₂ for iodination. harvard.edu |

| Applications | Synthesis of polysubstituted pyridines, azabiaryls, and other complex heterocyclic systems. nih.govrsc.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving the efficiency of many chemical transformations, including the synthesis of pyridine derivatives. rsc.orgjocpr.comtandfonline.comresearchgate.netrsc.org The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. jocpr.comtandfonline.com

In the context of synthesizing this compound, microwave assistance could be applied to several steps. For example, it could be used to expedite the halogenation reactions or to drive cross-coupling reactions involving fluorinated or iodinated pyridine precursors. Microwave-assisted synthesis has been successfully employed for the one-pot synthesis of various substituted pyridines, demonstrating its potential for constructing complex pyridine scaffolds in a time-efficient manner. rsc.orgjocpr.comrsc.org

The table below highlights the advantages of microwave-assisted synthesis in the context of pyridine chemistry.

| Advantage | Description |

| Reduced Reaction Times | Reactions that take hours under conventional heating can often be completed in minutes with microwave irradiation. tandfonline.comresearchgate.net |

| Higher Yields | Microwave heating can lead to improved reaction yields and cleaner reaction profiles with fewer by-products. rsc.orgjocpr.com |

| Improved Efficiency | Enables the rapid synthesis of compound libraries for screening and optimization. |

| "Green" Chemistry | Often allows for the use of less solvent or even solvent-free conditions, making it a more environmentally friendly approach. jocpr.com |

Reactivity and Reaction Mechanisms of 3 Fluoro 5 Iodopyridin 4 Ol

Intrinsic Reactivity Profile of Dihalogenated Pyridinols

The presence of two different halogen atoms and a hydroxyl group on the pyridine (B92270) ring creates a complex reactivity profile. The electronic properties of the ring are influenced by the inductive and resonance effects of these substituents, while steric factors can direct the approach of reagents.

Electronic and Steric Influence of Fluorine on Pyridine Reactivity

The fluorine atom at the 3-position significantly impacts the reactivity of the pyridine ring. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which further decreases the electron density of the already electron-deficient pyridine ring. imperial.ac.uk This deactivation makes the ring less susceptible to electrophilic aromatic substitution.

Conversely, the electron-withdrawing nature of fluorine enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). Fluoropyridines are known to undergo SNAr reactions more rapidly than their chloro- or bromo-analogs, as fluorine is a better leaving group in this context due to its ability to stabilize the negative charge in the Meisenheimer intermediate. acs.orgnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is 320 times faster than that of 2-chloropyridine. acs.orgnih.gov

From a steric perspective, fluorine is the smallest halogen atom, and its influence on the accessibility of adjacent sites is minimal. This allows for less hindered approach of reagents to the neighboring positions on the pyridine ring.

Electronic and Steric Influence of Iodine on Pyridine Reactivity

The iodine atom at the 5-position introduces different electronic and steric effects compared to fluorine. Iodine is less electronegative than fluorine but is highly polarizable. It can form donor-acceptor complexes, stabilizing iodine and iodonium (B1229267) ions. bio-conferences.orgbio-conferences.org This interaction can influence the reaction pathways.

The most significant role of the iodine atom on the pyridine ring is its function as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making it highly susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0). This is the initial and often rate-determining step in many cross-coupling cycles. libretexts.org Consequently, the iodine at the C5 position is the primary site for reactions like Suzuki-Miyaura, Sonogashira, and Heck coupling. libretexts.orgorganic-chemistry.orgorganic-chemistry.org

Sterically, iodine is the largest of the common halogens. Its bulk can influence the conformation of the molecule and may hinder reactions at the adjacent C4 and C6 positions. However, in cross-coupling reactions where the iodine atom itself is the reaction site, this steric bulk is less of a prohibitive factor. rsc.org

Role of the Pyridinol Hydroxyl Group in Reaction Pathways

The hydroxyl group at the 4-position (a pyridinol) exists in tautomeric equilibrium with its corresponding pyridone form. This hydroxyl group has a profound influence on the molecule's reactivity.

Electronic Effects: The hydroxyl group is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effects of the fluorine and the pyridine ring nitrogen. This can influence the regioselectivity of certain reactions.

Directing Group and Acidity: The hydroxyl group can act as a proton donor, and its acidity is influenced by the other substituents. Pyridine can activate alcohols by acting as a proton acceptor, forming a more reactive alkoxide ion. echemi.com This property is crucial in reactions where the hydroxyl group participates, such as esterification or etherification. echemi.com In the context of cross-coupling reactions, the hydroxyl group can be deprotonated by the base present in the reaction mixture, potentially altering the electronic properties of the substrate and its interaction with the metal catalyst.

Participation in Reaction Mechanisms: The hydroxyl group can be directly involved in reaction pathways. For instance, it can stabilize reaction intermediates through hydrogen bonding. nih.gov In certain transformations, the hydroxyl group might need to be protected to prevent unwanted side reactions before other modifications, like cross-coupling at the C-I bond, are performed.

Carbon-Carbon Bond Forming Reactions

The presence of the C-I bond in 3-fluoro-5-iodopyridin-4-ol makes it an ideal substrate for a variety of carbon-carbon bond-forming cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck, Stille)

Palladium catalysts are exceptionally effective for forming C-C bonds using aryl halides. The reactivity order for the halide is typically I > Br > Cl > F, making the iodine at the C5 position of this compound the exclusive site for these reactions. tcichemicals.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com It is widely used due to the stability and low toxicity of the boron reagents. researchgate.net The reaction is tolerant of many functional groups, including the hydroxyl group on the pyridinol ring. tcichemicals.com

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.org This method would be used to introduce an alkynyl substituent at the C5 position of the pyridinol.

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc reagent with the aryl iodide, catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are highly reactive, often allowing for milder reaction conditions. This reaction allows for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction offers a direct method for the vinylation of the C5 position.

Stille Reaction: This reaction involves the coupling of the aryl iodide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org While effective, the toxicity of the tin reagents has led to a decline in its use compared to methods like Suzuki-Miyaura coupling. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | Aryl-Alkynyl |

| Negishi | R-ZnX | Pd(PPh₃)₄ | Aryl-Alkyl, Aryl-Aryl |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | Aryl-Vinyl |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Vinyl |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions provide an alternative to palladium-based methods for certain C-C bond formations. While palladium is generally more versatile, copper catalysis can be advantageous for specific transformations. Copper-mediated fluoroalkyl cross-coupling reactions, for instance, are well-established. cas.cn These reactions often involve a "Rf-Cu" species and can be influenced by solvents and temperature. cas.cn In the context of this compound, copper catalysis could potentially be employed for coupling with specific nucleophiles, although palladium-catalyzed methods are more commonly reported for aryl iodides. rsc.org The development of copper-catalyzed radical-radical cross-coupling reactions has also expanded the scope of these methods. rsc.org

C-H Functionalization and Activation Methodologies

The direct functionalization of C-H bonds on pyridine rings is a significant area of research, aiming to provide more atom-economical synthetic routes. rsc.org For this compound, the available C-H bonds are located at the C2 and C6 positions. These sites are inherently activated toward metallation and C-H activation due to their proximity to the electron-withdrawing ring nitrogen.

Methodologies for pyridine C-H functionalization can be broadly categorized:

Transition-Metal Catalysis: Palladium-catalyzed reactions are common for the direct arylation or alkenylation of pyridine C-H bonds. slideshare.net In the case of this compound, the C4-hydroxyl group could potentially act as a directing group, guiding a metal catalyst to the C3 and C5 positions, though these are already substituted. However, the intrinsic reactivity of the C2 and C6 positions often allows for functionalization without a directing group, especially in pyridine N-oxide derivatives which are frequently used as substrates for Pd-catalyzed C-H activation. researchgate.net

Dearomatization-Rearomatization: Strategies that temporarily dearomatize the pyridine ring can alter its electronic properties and enable functionalization at otherwise inaccessible positions. nih.gov For instance, conversion to a dihydropyridine (B1217469) intermediate followed by a reaction and subsequent oxidation can achieve selective C-H functionalization.

Directed Metallation: While the primary directing group in pyridine is the nitrogen atom itself, which favors C2 functionalization, other groups can exert control. nih.govnih.gov Achieving regioselectivity at a specific C-H bond when multiple sites are available remains a key challenge. slideshare.net For this substrate, the electronic preference for the C2 and C6 positions makes them the most probable sites for functionalization via C-H activation protocols.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient aromatic rings like pyridine. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups.

In the pyridine ring, the C2, C4, and C6 positions are electronically activated for nucleophilic attack because the electronegative nitrogen atom can effectively stabilize the resulting anionic Meisenheimer intermediate through resonance. In this compound, the potential leaving groups are the fluorine at C3, the iodine at C5, and the hydroxyl group at C4.

Several factors influence the regioselectivity of SNAr reactions on this substrate:

Leaving Group Ability: The typical order of leaving group ability for halogens in SNAr reactions where the first step (nucleophilic attack) is rate-determining is F > Cl > Br > I. nih.gov This is known as the "element effect" and arises because the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, thus lowering the activation energy for the attack. nih.gov

Steric Hindrance: The environment around the potential reaction sites can influence the approach of the nucleophile.

Studies on related polyhalogenated pyridines often show that substitution occurs preferentially at the C4 position. For example, in the fluorination of 3-bromo-4-nitropyridine, substitution of the nitro group at the C4 position is strongly favored over the substitution of the bromine at the C3 position. nih.gov This highlights the strong electronic activation at the para position relative to the meta position.

Table 1: Factors Influencing Regioselectivity in SNAr of this compound

| Position | Leaving Group | Electronic Activation (by Ring N) | Leaving Group Ability (Typical SNAr) | Controlling Factors |

|---|---|---|---|---|

| C3 | F | Low (meta) | Excellent | High electrophilicity of C3 due to fluorine's electronegativity. |

| C5 | I | Low (meta) | Fair | Weaker C-I bond facilitates cleavage in the second step. |

| C4 | OH | High (para) | Very Poor (requires activation) | Strongest electronic activation but requires protonation or derivatization to be a viable leaving group. |

The hydroxyl group at the C4 position is a very poor leaving group (as OH⁻) and cannot be displaced by nucleophiles under standard SNAr conditions. For it to participate, it must first be converted into a good leaving group, for example by protonation in strong acid (to leave as H₂O) or by conversion to a sulfonate ester (e.g., tosylate or mesylate). In neutral or basic media, competition will occur exclusively between the fluorine and iodine atoms.

The competition between fluorine and iodine as leaving groups is mechanistically insightful.

If the reaction mechanism follows the classic SNAr pathway where the rate-determining step is the initial nucleophilic attack, the substitution of fluorine at C3 is expected to be faster than the substitution of iodine at C5. The high electronegativity of fluorine polarizes the C-F bond and makes the C3 carbon a harder, more electrophilic center, favoring attack by many nucleophiles.

However, if the second step (expulsion of the leaving group) becomes rate-limiting, or if the mechanism is concerted, the weaker C-I bond might favor the displacement of iodine. semanticscholar.org

In some pyridinium (B92312) systems, the classic "element effect" is not observed, and reactivity follows the order CN > F ~ Cl ~ Br ~ I, indicating a change in the rate-determining step, often to deprotonation of the intermediate complex. nih.gov Therefore, the precise outcome of competitive substitution depends heavily on the nucleophile, solvent, and reaction conditions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.org The ring nitrogen is electron-withdrawing by induction, deactivating the ring. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atom is protonated, creating a pyridinium cation that is even more strongly deactivated. wikipedia.orgmasterorganicchemistry.com

When EAS does occur on an unsubstituted pyridine ring, it proceeds preferentially at the C3 and C5 positions. quora.com This is because attack at the C2, C4, or C6 positions results in a carbocation intermediate with a destabilizing resonance structure that places a positive charge on the electronegative nitrogen atom. study.com

For this compound, the situation is complex:

Deactivating Groups: The ring nitrogen and the two halogen atoms (F and I) are deactivating.

Activating Group: The C4-hydroxyl group is a powerful activating group and is an ortho, para-director. It strongly directs electrophiles to the C3 and C5 positions.

Substituted Positions: The C3 and C5 positions, which are favored electronically by both the ring system and the hydroxyl group, are already occupied by halogens.

Given these factors, electrophilic aromatic substitution on this compound is highly disfavored. Any potential reaction would have to overcome the strong deactivating effects of the nitrogen and halogens and would likely require harsh conditions. If a reaction were to occur, it would most likely be at the C2 or C6 positions, driven by the activating influence of the C4-hydroxyl group, though this is electronically opposed by the ring nitrogen.

Radical Reactions and Mechanistic Pathways

The presence of a carbon-iodine bond in this compound opens the possibility for radical-based transformations. The C-I bond is significantly weaker than C-F, C-C, and C-N bonds, making it susceptible to homolytic cleavage to generate a pyridyl radical at the C5 position.

Pyridyl radicals can be generated from halopyridines, particularly iodopyridines, using various methods, including photoredox catalysis. nih.gov Once formed, these nucleophilic carbon-centered radicals can participate in a range of reactions, such as addition to electron-poor olefins in a process analogous to the Minisci reaction. chemrxiv.org

A plausible mechanistic pathway for a radical reaction involving this compound would be:

Initiation: Homolytic cleavage of the C-I bond, often induced by light in the presence of a photosensitizer or by a single-electron transfer from a reductant. This generates a pyridyl radical at C5.

Propagation/Trapping: The C5-pyridyl radical reacts with another species, for example, by adding to a double bond or abstracting a hydrogen atom. nih.gov

Termination: Combination of two radical species.

The high reactivity and chemoselectivity of radical reactions make this a viable pathway for the functionalization of the C5 position, complementing the ionic pathways available to the molecule. nih.gov

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic understanding of the reactions of this compound relies on both experimental kinetic studies and computational modeling, often drawing analogies from related systems.

SNAr Mechanisms: The conventional mechanism is a two-step addition-elimination process. masterorganicchemistry.com Computational studies using Density Functional Theory (DFT) on related polyhalogenated heterocycles have been employed to calculate the LUMO (Lowest Unoccupied Molecular Orbital) distribution to predict the most electrophilic sites for nucleophilic attack. wuxiapptec.com These studies can also calculate the activation energies for competing reaction pathways, providing a theoretical basis for observed regioselectivity. wuxiapptec.comresearchgate.net Recent research has also provided evidence for concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step, particularly for substrates with better leaving groups (like Br or I) and weaker activating groups. semanticscholar.orgscilit.com The specific pathway for this compound would depend on the nucleophile and conditions.

EAS Mechanisms: The mechanism for EAS on pyridines involves the formation of a cationic intermediate (a sigma complex). Analysis of the resonance structures of this intermediate for attack at C2, C3, and C4 clearly shows that attack at C3 avoids placing a positive charge on the nitrogen atom, explaining the observed regioselectivity in unsubstituted pyridines. study.com

Radical Mechanisms: Mechanistic studies on radical reactions of N-alkoxypyridinium salts with alkyl iodides have shown that the process can proceed via a radical-chain mechanism. chemrxiv.org The addition of the alkyl radical to the pyridinium is extremely fast, and the subsequent rearomatization propagates the chain. A similar radical-chain process could be envisaged for reactions starting from this compound.

Transition State Analysis and Reaction Coordinate Mapping

Currently, there is a lack of specific published research detailing the transition state analysis or reaction coordinate mapping for reactions involving this compound. Such studies, typically employing computational quantum mechanical methods, would be essential to quantitatively understand the energy barriers and the geometric progression of the molecule as it transforms from reactants to products. These analyses would provide critical insights into the kinetics and thermodynamics of its potential reactions.

Elucidation of Intermediates and Catalytic Cycles

Further research is required to fully characterize the reactivity and mechanistic pathways of this compound.

Derivatization Strategies and Synthetic Transformations

Transformations at the Halogen-Bearing Positions

The carbon-iodine and carbon-fluorine bonds in 3-fluoro-5-iodopyridin-4-ol offer distinct opportunities for synthetic transformations. The significant difference in the reactivity of iodine and fluorine allows for chemoselective reactions, where the iodo-substituent is typically more amenable to palladium-catalyzed cross-coupling reactions, while the fluoro-substituent can participate in nucleophilic aromatic substitution under specific conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds at the iodine-bearing position of the pyridine (B92270) ring. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups.

The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl structures. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, the iodine at the 5-position is the primary site for this transformation.

The Sonogashira coupling enables the introduction of alkyne moieties, forming a carbon-carbon triple bond. This reaction utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl halide.

The Heck reaction provides a means to introduce alkenyl substituents. This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene in the presence of a base.

| Coupling Reaction | Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyridine |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyridine |

| Heck | Alkene, Pd catalyst, Base | Alkenyl-substituted pyridine |

Detailed research findings on the application of these specific C-C coupling reactions to this compound are not extensively documented in publicly available literature, highlighting a potential area for future investigation.

The formation of carbon-heteroatom bonds at the halogenated positions can be achieved through various transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are instrumental in introducing nitrogen, oxygen, and sulfur-containing functional groups.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a base. This strategy can be employed to introduce a wide range of amino groups at the 5-position of the pyridine ring.

The Ullmann condensation is a classical method for forming carbon-oxygen and carbon-sulfur bonds, typically using a copper catalyst. This reaction can be used to couple this compound with alcohols, phenols, or thiols to generate the corresponding ethers and thioethers.

| Coupling Reaction | Reagents | Bond Formed |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-N |

| Ullmann Condensation | Alcohol/Thiol, Cu catalyst, Base | C-O / C-S |

Functionalization of the Pyridinol Hydroxyl Group

The hydroxyl group at the 4-position of the pyridine ring is another key site for derivatization, allowing for the introduction of various functional groups through O-alkylation, O-acylation, and other etherification methods.

O-Alkylation of the pyridinol hydroxyl group can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This reaction leads to the formation of ether linkages.

O-Acylation involves the reaction of the hydroxyl group with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base or an acylation catalyst, to form ester derivatives.

| Reaction | Reagent | Functional Group Introduced |

| O-Alkylation | Alkyl halide, Base | Alkoxy |

| O-Acylation | Acyl chloride, Base | Acyloxy |

The Mitsunobu reaction is a mild and efficient method for the conversion of alcohols to a variety of other functional groups, including ethers. This reaction involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.comnih.gov The reaction proceeds via the formation of an alkoxyphosphonium salt, which is then displaced by a nucleophile, in this case, another alcohol, to form an ether. This method is particularly useful for the formation of ether linkages under neutral conditions and with inversion of stereochemistry if a chiral alcohol is used.

O-Methylation is a specific type of O-alkylation that involves the introduction of a methyl group. Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The choice of reagent and reaction conditions can be tailored to achieve selective methylation of the pyridinol hydroxyl group.

Regioselective Functionalization of the Pyridine Core

The strategic introduction of functional groups onto the pyridine ring of this compound is crucial for modifying its properties and developing new derivatives. The existing substituents—a hydroxyl group, a fluorine atom, and an iodine atom—exert significant electronic and steric influences, which can be harnessed to achieve high regioselectivity in synthetic transformations.

Directed Ortho Metalation (DoM) and Related Regiocontrol Strategies

Directed ortho metalation (DoM) is a powerful methodology for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. The strategy relies on a directed metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent ortho-position. In the context of substituted pyridines, halogens can serve as DMGs.

For halopyridines, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can induce regioselective lithiation. researchgate.net The iodine atom, in particular, has been shown to be an effective directing group for the ortho-lithiation of the pyridine core. scispace.com Research on the metalation of iodopyridines has demonstrated that LDA can successfully achieve lithiation ortho to the iodine atom. scispace.com

In the case of this compound, the scenario is complex due to the presence of multiple potential directing groups and acidic sites. The most acidic proton is that of the 4-hydroxyl group, which would be instantly deprotonated by a strong base to form a lithium pyridin-4-olate (B372684). This powerful oxyanion DMG would strongly direct metalation to the C-3 and C-5 positions, which are already occupied.

Therefore, regiocontrol would be dictated by the weaker directing groups. The iodine at C-5 could direct lithiation to the C-6 position. However, a competing phenomenon known as "halogen dance" can occur, where an initial lithiation is followed by a rapid migration of the halogen to the site of lithiation, resulting in a thermodynamically more stable organolithium species. scispace.com For instance, studies on 3-fluoro-4-iodopyridine (B28142) have shown that metalation with LDA leads to the formation of a lithio intermediate that can be trapped with electrophiles to yield various polysubstituted pyridines. scispace.com Applying this principle, treatment of this compound with LDA could potentially lead to selective functionalization at the C-6 position, guided by the C-5 iodo group.

| Strategy | Base/Reagent | Directing Group | Potential Site of Functionalization | Reference |

| Directed ortho-Lithiation | LDA | Iodo | C-6 | scispace.com |

| Halogen-Metal Exchange | t-BuLi or n-BuLi | Iodo | C-5 | researchgate.net |

| Pyridyne Formation | LDA / t-BuLi | Fluoro/Iodo | C-4/C-6 (via trapping) | researchgate.net |

Remote C-H Functionalization Approaches

Direct remote C-H functionalization on a complex, electron-deficient substrate like this compound presents significant challenges. However, alternative multi-step strategies can achieve the functionalization of positions remote from existing C-H bonds by converting a robust functional group into a versatile coupling handle.

A highly effective approach involves the transformation of the 4-hydroxyl group into a nonafluorobutanesulfonyl (nonaflate) group. chim.it The pyridin-4-ol can be deprotonated with a base such as sodium hydride, and the resulting pyridin-4-olate is then sulfonylated using nonafluorobutanesulfonyl fluoride (B91410) (NfF). chim.it This conversion yields a pyridin-4-yl nonaflate, which is an exceptionally good leaving group in palladium-catalyzed cross-coupling reactions. chim.it

This two-step sequence transforms the C4-OH group into a versatile reaction site, enabling the introduction of a wide array of substituents through established cross-coupling protocols. This method serves as a powerful tool for derivatization, effectively acting as a surrogate for direct C-H functionalization at the C-4 position and enabling access to compounds that would be difficult to synthesize otherwise. chim.it

Synthesis of Highly Substituted and Polycyclic Pyridine Derivatives

The functional group handles on the this compound core—namely the C-I bond and the C-OH group—serve as orthogonal reactive sites for the construction of more complex molecular architectures, including highly substituted and fused polycyclic pyridine systems.

The presence of both an iodine atom and a hydroxyl group (convertible to a nonaflate) allows for sequential and regioselective cross-coupling reactions. The carbon-iodine bond is susceptible to a wide range of palladium-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, or alkynyl groups at the C-5 position.

Following functionalization at C-5, the C-4 hydroxyl group can be converted to a nonaflate to enable a second cross-coupling reaction. This sequential strategy provides a controlled method for building highly substituted pyridine derivatives. For example, the Sonogashira coupling of pyridin-4-yl nonaflates has been successfully employed in the synthesis of furopyridines, which are a class of polycyclic pyridine derivatives. chim.it

Furthermore, organometallic intermediates generated via DoM or halogen-metal exchange are pivotal in the synthesis of fused ring systems. Lithiated iodopyridines have been utilized as key precursors in the synthesis of complex fused polyaromatic alkaloids, including δ-carbolines and 2,10-diazaphenanthrenes. scispace.com A similar approach, starting from a functionalized derivative of this compound, could provide a pathway to novel fused heterocyclic scaffolds. The introduction of an amino group, for instance, can be a precursor for cyclization reactions to form additional rings, such as in the synthesis of pyrido[3,4-c]pyridazines. mdpi.comnih.gov

| Precursor Type | Reaction Type | Product Class | Example Application | Reference |

| Pyridin-4-yl Nonaflate | Sonogashira Coupling | Fused Heterocycles | Synthesis of Furopyridines | chim.it |

| C-5 Iodo Pyridine | Suzuki/Stille Coupling | 5-Aryl/Alkyl Pyridines | Introduction of diverse substituents | chim.it |

| ortho-Lithiated Iodopyridine | Reaction with Electrophiles | Polysubstituted Pyridines | Synthesis of functionalized pyridines | scispace.com |

| ortho-Lithiated Iodopyridine | Annulation Reactions | Fused Polyaromatic Alkaloids | Synthesis of δ-carbolines, diazaphenanthrenes | scispace.com |

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-5-iodopyridin-4-ol, and how do reaction conditions influence halogen positioning?

Methodological Answer: Synthesis typically involves halogenation or nucleophilic substitution. Key strategies include:

- Directed Halogenation: Use directing groups (e.g., hydroxyl or methoxy groups) to control iodine positioning. For example, pyridin-4-ol derivatives often undergo iodination at the 5-position due to electronic effects .

- Fluorine Introduction: Fluorination via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) or electrophilic fluorinating agents. Steric hindrance from the hydroxyl group may favor fluorination at the 3-position .

- Sequential Halogenation: Optimize stepwise addition of halogens. For instance, iodination before fluorination reduces side reactions from iodine’s bulkiness .

Key Considerations:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Methodological Answer:

Practical Tip: Combine 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals caused by iodine’s magnetic anisotropy .

Q. What safety precautions are necessary when handling this compound, given its reactive substituents?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods due to potential iodine vapor release .

- Storage: Inert atmosphere (argon) and amber glass to prevent light-induced decomposition.

- Waste Disposal: Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data when assigning substituent positions in halogenated pyridines like this compound?

Methodological Answer:

- Comparative Analysis: Compare with structurally analogous compounds (e.g., 5-Iodopyridin-3-ol or 3-Iodopyridin-4-ol ) to identify consistent chemical shifts.

- Computational Validation: Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts and match experimental data .

- X-ray Validation: Resolve ambiguities via single-crystal diffraction, as demonstrated for related fluoropyridines .

Case Study: Conflicting ¹H NMR signals for H-2 and H-6 protons can arise due to iodine’s anisotropic effects. 2D NOESY can clarify spatial proximity to fluorine .

Q. What computational methods are recommended to predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Optimize transition states for Suzuki-Miyaura coupling to evaluate activation barriers. Focus on iodine’s role as a leaving group and fluorine’s electronic effects .

- Molecular Electrostatic Potential (MEP) Maps: Identify nucleophilic/electrophilic sites. The 5-iodo position is more electrophilic due to iodine’s electron-withdrawing effect .

- Solvent Modeling: Use COSMO-RS to simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

Example Workflow:

Optimize geometry with B3LYP/6-31G*.

Calculate Fukui indices to map reactive sites.

Validate with experimental coupling yields (e.g., Pd-catalyzed reactions).

Q. How can experimental design address stability challenges of this compound under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Assays:

- Stabilization Strategies:

- Use antioxidants (e.g., BHT) in acidic conditions.

- Lyophilize for long-term storage if unstable in aqueous media .

Data Analysis: Apply kinetic modeling (e.g., first-order decay) to predict shelf-life under different conditions .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

-

Stepwise Optimization:

Step Variables Optimization Strategy Iodination Temperature, iodine source (NIS vs. I₂) Higher temps (80°C) favor regioselectivity . Fluorination Fluoride source (KF vs. TBAF) Polar aprotic solvents (DMF) improve fluoride solubility . -

Byproduct Mitigation:

Quality Control: Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.